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Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in

regulating a vast array of cellular processes, including gene expression, muscle contraction,

neurotransmission, and apoptosis. The ability to accurately measure dynamic changes in

intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cell signaling and

for the development of novel therapeutics. Fura-PE3, also known as Fura-2 Leakage Resistant

(LR), is a ratiometric fluorescent indicator designed for the quantitative measurement of

intracellular calcium. As a derivative of Fura-2, it shares its advantageous spectral properties

but has been chemically modified to improve its retention within the cytoplasm, minimizing dye

leakage and compartmentalization, which can be significant issues with the parent compound.

[1][2]

Fura-PE3 is a dual-excitation indicator. Upon binding to Ca²⁺, its fluorescence excitation

maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the

emission maximum remains around 505-510 nm.[3][4] The ratio of the fluorescence intensities

emitted when the dye is excited at these two wavelengths (340 nm and 380 nm) is directly

proportional to the [Ca²⁺]i. This ratiometric measurement provides a robust and quantitative

readout that is largely independent of variables such as dye concentration, cell thickness, and

photobleaching, making it a reliable tool for dynamic live-cell imaging.[5][6]
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This document provides a detailed protocol for the use of Fura-PE3 AM, the cell-permeant

acetoxymethyl (AM) ester form of the dye, for measuring intracellular calcium.

Quantitative Data Summary
A summary of the key quantitative properties of Fura-PE3 is presented in the table below for

easy reference.

Property Value Reference

Excitation Wavelength (Ca²⁺-

bound)
~335-340 nm [3][7]

Excitation Wavelength (Ca²⁺-

free)
~363-380 nm [3][7]

Emission Wavelength ~495-510 nm [3][7]

Dissociation Constant (Kd) for

Ca²⁺
~145 nM [3][8]

Molecular Weight (AM Ester) 1258.10 g/mol [9]

Molecular Formula (AM Ester) C₅₅H₆₃N₅O₂₉ [9]

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway
Intracellular calcium signaling is often initiated by the activation of G-protein coupled receptors

(GPCRs). The diagram below illustrates the canonical Gq-coupled receptor pathway leading to

an increase in intracellular calcium.
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Gq-PLC-IP3 signaling pathway leading to calcium release.

Experimental Workflow
The general workflow for measuring intracellular calcium using Fura-PE3 AM is depicted in the

following diagram.
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Workflow for intracellular calcium measurement with Fura-PE3 AM.
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Experimental Protocols
Materials and Reagents

Fura-PE3 AM (Acetoxymethyl ester)

Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic F-127

HEPES-buffered saline (HBS) or other suitable physiological buffer (pH 7.2-7.4)

Probenecid (optional, to inhibit dye extrusion)

Reagents for cell stimulation (e.g., agonists, ionophores)

Reagents for calibration (e.g., Ionomycin, EGTA, CaCl₂)

Adherent or suspension cells

Fluorescence microscope or plate reader capable of dual excitation at 340 nm and 380 nm

and emission detection at ~510 nm.[10]

Protocol 1: Preparation of Fura-PE3 AM Stock Solution
Allow the vial of Fura-PE3 AM to warm to room temperature before opening.

Reconstitute the Fura-PE3 AM in high-quality, anhydrous DMSO to a stock concentration of

1-10 mM.[7]

Vortex briefly to ensure the dye is fully dissolved.

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid

repeated freeze-thaw cycles.

Protocol 2: Cell Loading with Fura-PE3 AM
This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://ionbiosciences.com/wp-content/uploads/Ratiometric-Calcium-Essentials_Protocol.pdf
https://www.interchim.fr/ft/A/AM603A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation:

Adherent Cells: Plate cells on glass-bottom dishes or coverslips to a confluency of 70-90%

prior to the experiment.[11]

Suspension Cells: Harvest cells and resuspend them in the loading buffer at a suitable

density (e.g., 1 x 10⁶ cells/mL).[11]

Loading Buffer Preparation:

Prepare a working solution of Fura-PE3 AM in a physiological buffer (e.g., HBS) to a final

concentration of 1-5 µM.[5][10] The optimal concentration should be determined

empirically.

To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first

mix the required volume of the Fura-PE3 AM stock solution with an equal volume of 20%

Pluronic F-127 solution before diluting it into the final volume of the buffer.[10][11]

If dye leakage is a concern for your cell type, probenecid can be added to the loading

buffer at a final concentration of 1-2.5 mM.[11]

Cell Loading:

Adherent Cells: Remove the culture medium and wash the cells once with the

physiological buffer. Add the Fura-PE3 AM loading solution to the cells.

Suspension Cells: Add the Fura-PE3 AM loading solution to the cell suspension.

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[7]

[10] Incubation at a lower temperature may reduce dye compartmentalization.[12]

Washing and De-esterification:

After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-

warmed physiological buffer to remove any extracellular dye.[13]

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room

temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases,
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which traps the active Fura-PE3 inside the cells.[11][12]

Protocol 3: Data Acquisition
Mount the cells on a fluorescence imaging system (microscope or plate reader).

Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to ~510

nm.[10][13]

Acquire a baseline fluorescence ratio (F340/F380) for a short period before adding any

stimulus.

Introduce your stimulus (e.g., agonist, drug candidate) and continue to record the

fluorescence at both excitation wavelengths over time.

Protocol 4: In Situ Calibration of Intracellular Calcium
Concentration
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is

required to determine the minimum (Rmin) and maximum (Rmax) ratios.[14]

At the end of an experiment, expose the Fura-PE3-loaded cells to a calcium-free buffer

containing a calcium ionophore (e.g., 5-10 µM Ionomycin) and a high concentration of a

calcium chelator (e.g., 5-10 mM EGTA) to determine Rmin (the ratio in the absence of

calcium).

Next, perfuse the cells with a high calcium buffer (e.g., 1-10 mM CaCl₂) containing the same

concentration of the ionophore to determine Rmax (the ratio at saturating calcium levels).

The intracellular calcium concentration can then be calculated using the Grynkiewicz

equation:[14]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~145 nM).[3]
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R is the experimentally measured 340/380 fluorescence ratio.

Rmin is the ratio in the absence of Ca²⁺.

Rmax is the ratio at Ca²⁺ saturation.

Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-

bound conditions, respectively. This value can often be determined during the Rmin and

Rmax measurements.[14]
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Issue Possible Cause Suggested Solution

Low Fluorescence Signal

- Incomplete de-esterification

of the AM ester.- Insufficient

dye loading (concentration too

low or incubation time too

short).- Cell death.

- Increase the de-esterification

time.- Increase the Fura-PE3

AM concentration or incubation

time.- Check cell viability using

a viability stain (e.g., Trypan

Blue).

High Background

Fluorescence

- Incomplete removal of

extracellular dye.-

Autofluorescence from cells or

medium.

- Ensure thorough washing

after loading.- Acquire a

background image from an

area without cells and subtract

it from the experimental

images.

Dye Compartmentalization

- Dye accumulating in

organelles such as

mitochondria or the

endoplasmic reticulum.

- Lower the loading

temperature (e.g., to room

temperature or 4°C).- Reduce

the dye concentration and/or

incubation time.

No Response to Stimulus

- Inactive stimulus.- Cells are

not responsive.- Fura-PE3 is

buffering the intracellular

calcium.

- Verify the activity of the

stimulus.- Use a positive

control (e.g., a calcium

ionophore like Ionomycin) to

confirm cell responsiveness

and dye function.- Use the

lowest possible dye

concentration that gives an

adequate signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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